Distinct CYP2C9 Inhibition Profile vs. the 4′-Desmethoxy Analog Wighteone
In silico ADMET prediction using admetSAR 2 indicates that Gancaonin B (3′,5,7‑trihydroxy‑4′‑methoxy‑6‑prenylisoflavanone) is predicted to inhibit CYP2C9 (probability 0.870; 87.00 %), whereas the closely related isoflavone wighteone (5,7,4′‑trihydroxy‑6‑prenylisoflavone) lacks the 4′‑methoxy group that contributes to the CYP2C9 pharmacophore [1]. No direct experimental head‑to‑head comparison has been published; this differentiation is therefore class‑level inference supported by computational similarity analysis.
| Evidence Dimension | CYP2C9 inhibition probability |
|---|---|
| Target Compound Data | Probability 0.870 (87.00 %) |
| Comparator Or Baseline | Wighteone (5,7,4′‑trihydroxy‑6‑prenylisoflavone) – CYP2C9 prediction not reported in the same model; structurally lacks the 4′‑OMe group critical for CYP2C9 ligand interaction [1] |
| Quantified Difference | Cannot be numerically quantified without a matching prediction for wighteone; differentiation is based on the presence vs. absence of the 4′‑OMe pharmacophoric feature [1] |
| Conditions | admetSAR 2 computational model; no in vitro CYP inhibition assay data available |
Why This Matters
A compound predicted to inhibit CYP2C9 with high probability may alter the pharmacokinetics of co‑administered drugs metabolized by this isoform (e.g., warfarin, phenytoin), a liability that a structurally similar but non‑inhibitory analog would avoid.
- [1] PlantaEdb. Gancaonin B – ADMET Properties via admetSAR 2. https://plantaedb.com/compounds/gancaonin-b (accessed 2026‑05‑13). View Source
